molecular formula C10H9N3O B1417521 6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol CAS No. 55417-80-6

6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol

Cat. No.: B1417521
CAS No.: 55417-80-6
M. Wt: 187.2 g/mol
InChI Key: DQUCWFVHSABFCW-UHFFFAOYSA-N
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Description

“6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol” is a chemical compound with the CAS Number: 55417-80-6. Its molecular weight is 187.2 and its IUPAC name is 6-methyl-2-(2-pyridinyl)-4(3H)-pyrimidinone .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H9N3O/c1-7-6-9(14)13-10(12-7)8-4-2-3-5-11-8/h2-6H,1H3,(H,12,13,14) . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a melting point of 115-116 degrees Celsius .

Scientific Research Applications

Synthesis and Biological Activity

6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol and its derivatives are utilized in synthesizing various compounds with biological significance. For instance, derivatives have been synthesized with pronounced plant growth stimulating effects, highlighting their potential in agricultural applications (Pivazyan et al., 2019).

Coordination Chemistry

In coordination chemistry, compounds like this compound are used to study selective coordination to metals like zinc. Such studies lead to insights into molecular structures and interactions, which are fundamental in materials science and inorganic chemistry (Klein et al., 2014).

Structural and Electronic Analysis

Structural and electronic behavior of derivatives of this compound is another area of interest. These studies involve X-ray diffraction and Density Functional Theory (DFT) analysis, contributing significantly to the understanding of molecular structures and their electronic properties (Khalid et al., 2021).

Pharmaceutical Research

While excluding direct drug use and dosage information, it's noteworthy that these compounds are often referenced in the synthesis of novel pharmaceuticals. For example, they have been used in the design and discovery of selective brain penetrant inhibitors for treating cognitive disorders (Verhoest et al., 2012).

Molecular Interaction Studies

Investigating molecular interactions, such as hydrogen-bonded ribbons and sheets, is another application. These studies provide valuable insights into the molecular assembly and potential applications in crystal engineering and design (Orozco et al., 2009).

Nonlinear Optical Properties

Exploring the nonlinear optical (NLO) properties of pyrimidine derivatives is crucial in fields like optoelectronics. Such research helps in developing materials with potential applications in high-tech optoelectronic devices (Hussain et al., 2020).

Safety and Hazards

The safety information available indicates that “6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

While specific future directions for “6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol” are not available, pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities, including antimicrobial, antiviral, antitumor, and antifibrotic compounds . This suggests that “this compound” and similar compounds could have potential applications in these areas.

Biochemical Analysis

Biochemical Properties

6-Methyl-2-(pyridin-2-yl)pyrimidin-4-ol plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to either inhibition or activation of the protein’s function. These interactions are essential for understanding the compound’s potential therapeutic effects .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to alter the expression of specific genes involved in cell proliferation and apoptosis. Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, leading to changes in the levels of certain metabolites .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation. This binding often results in conformational changes in the target biomolecule, affecting its function. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without causing significant toxicity. At higher doses, toxic or adverse effects may be observed. These effects include alterations in liver and kidney function, changes in blood parameters, and potential damage to specific organs. Understanding the dosage effects is crucial for determining the compound’s therapeutic window and safety profile .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, affecting the overall metabolic flux. The compound’s influence on metabolic pathways can lead to changes in the levels of specific metabolites, which may have downstream effects on cellular function. For example, the compound may inhibit enzymes involved in the synthesis or degradation of certain metabolites, leading to an accumulation or depletion of these metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its pharmacokinetics. The compound is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes. Once inside the cell, this compound may localize to specific compartments or organelles, where it exerts its effects. The compound’s distribution within tissues can also influence its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect cellular metabolism and energy production .

Properties

IUPAC Name

4-methyl-2-pyridin-2-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c1-7-6-9(14)13-10(12-7)8-4-2-3-5-11-8/h2-6H,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQUCWFVHSABFCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50369391
Record name 6-Methyl-2-(pyridin-2-yl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55417-80-6
Record name 6-Methyl-2-(pyridin-2-yl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methyl-2-(pyridin-2-yl)pyrimidin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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